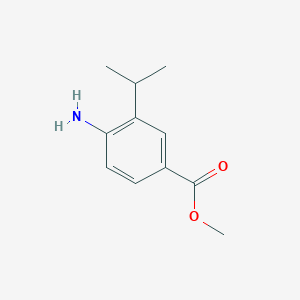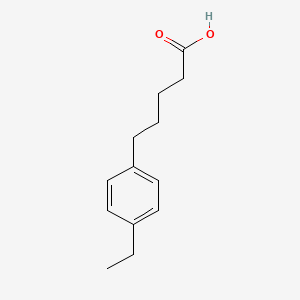
5-(4-Ethylphenyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Ethylphenyl)pentanoic acid is an organic compound with the molecular formula C13H18O2 It belongs to the class of carboxylic acids and features a pentanoic acid backbone with a 4-ethylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylphenyl)pentanoic acid typically involves the alkylation of 4-ethylbenzene with a suitable pentanoic acid derivative. One common method includes the Friedel-Crafts acylation reaction, where 4-ethylbenzene reacts with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Ethylphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
5-(4-Ethylphenyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(4-Ethylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The aromatic ring may also participate in π-π interactions, further modulating the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Methylphenyl)pentanoic acid
- 5-(4-Propylphenyl)pentanoic acid
- 5-(4-Hydroxyphenyl)pentanoic acid
Uniqueness
5-(4-Ethylphenyl)pentanoic acid is unique due to the presence of the ethyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in physical properties, such as solubility and melting point, as well as distinct interactions with biological targets.
Propiedades
Número CAS |
89326-69-2 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
5-(4-ethylphenyl)pentanoic acid |
InChI |
InChI=1S/C13H18O2/c1-2-11-7-9-12(10-8-11)5-3-4-6-13(14)15/h7-10H,2-6H2,1H3,(H,14,15) |
Clave InChI |
DLBKSNZHUSWJMU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13666930.png)
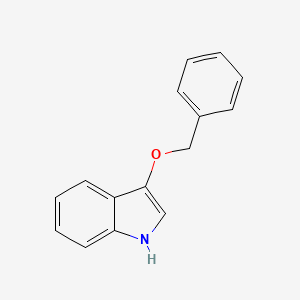
![Ethyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13666939.png)
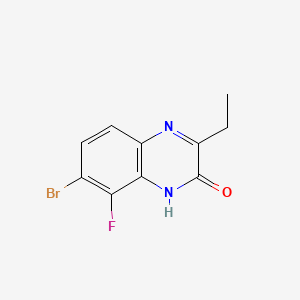

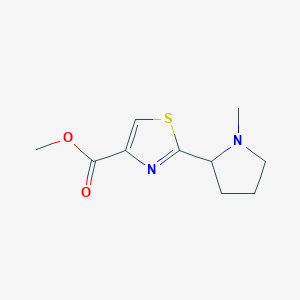

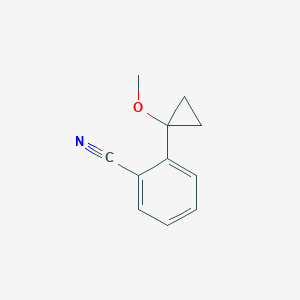
![Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13666958.png)
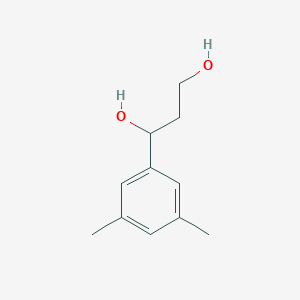

![2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro-](/img/structure/B13666983.png)
